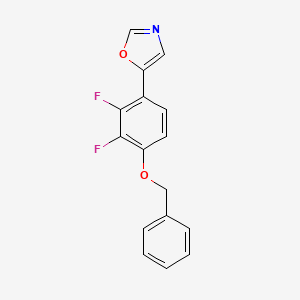

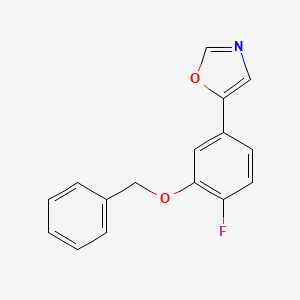

5-(3-(benzyloxy)-4-fluorophenyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazoles are a type of heterocyclic compound that consist of a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Synthesis Analysis

The synthesis of oxazoles often involves the Van Leusen Oxazole Synthesis, which is a method for the synthesis of oxazoles from tosylmethyl isocyanides (TosMICs) and aldehydes . Other methods include direct arylation of oxazoles, which has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

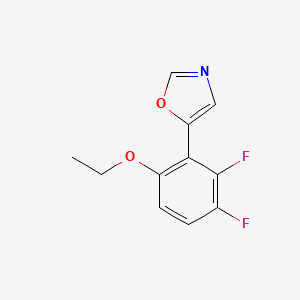

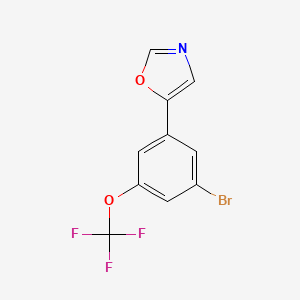

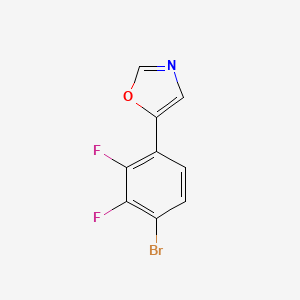

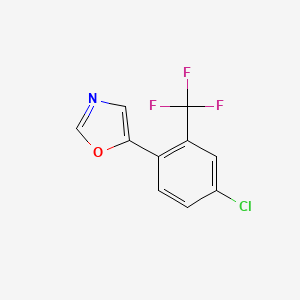

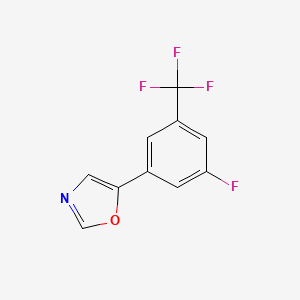

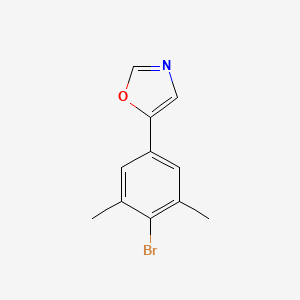

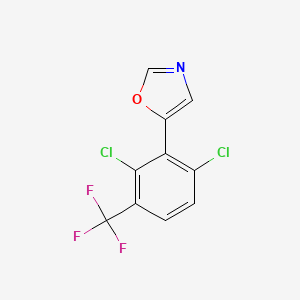

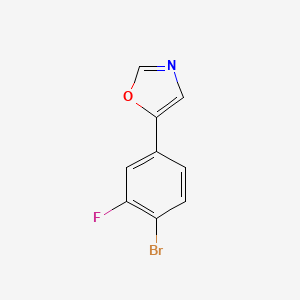

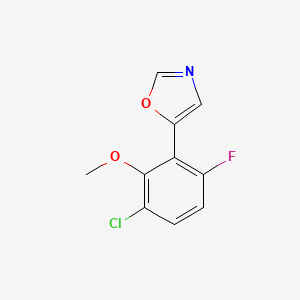

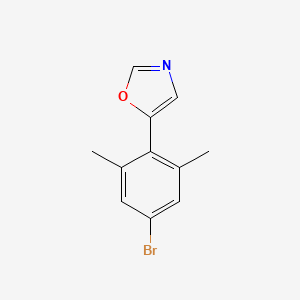

Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including direct arylation and alkenylation . The regioselectivity of these reactions can be controlled by the choice of solvent and the use of task-specific phosphine ligands .

Physical And Chemical Properties Analysis

Oxazoles are generally stable compounds. They are doubly unsaturated and have a boiling point of 69 °C . The specific physical and chemical properties of “5-(3-(benzyloxy)-4-fluorophenyl)oxazole” would depend on its exact molecular structure.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Oxazoles, including “5-(3-(benzyloxy)-4-fluorophenyl)oxazole”, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds .

Organic Synthesis

The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . Magnetic nanoparticles have been used as catalysts in these processes .

Magnetic Nanocomposites

Magnetic nanocomposites have been used as catalysts in the synthesis of oxazole derivatives . These nanocatalysts have high stability and their surface can be easily modified .

Medicinal Chemistry

Oxazoles have been extensively studied for their many biological and pharmacological activities . They are of significant importance in medicinal chemistry .

Biological Activities

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Drug Discovery

Oxazoles and its derivatives are a part of a number of medicinal compounds . They include aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .

Heterocyclic Chemistry

Heterocyclic chemistry is of great interest to synthetic chemists due to biological and medicinal properties of heterocyclic compounds and their potential applications in drug discovery .

Wirkmechanismus

Target of Action

5-(3-(benzyloxy)-4-fluorophenyl)oxazole is a derivative of the isoxazole family . Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . They have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . .

Mode of Action

Isoxazoles are known to interact with various biological targets due to their heterocyclic aromatic structure . Benzoxazoles, which share a similar structure, are known to interact efficiently with biological targets due to their planar benzene ring and the 1-oxygen and 3-nitrogen of the oxazole moiety .

Biochemical Pathways

Isoxazoles and benzoxazoles, which share structural similarities with this compound, are known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

Isoxazoles, which share structural similarities with this compound, are known for their stability and readily prepared nature, which could potentially impact their bioavailability .

Result of Action

Isoxazoles and benzoxazoles, which share structural similarities with this compound, are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

The stability and readily prepared nature of isoxazoles could potentially suggest that they are relatively stable under various environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Oxazole-based molecules are becoming a significant heterocyclic nucleus in medicinal chemistry due to their wide spectrum of biological activities . Researchers are continually synthesizing diverse oxazole derivatives to discover potential therapeutic agents . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in medicine .

Eigenschaften

IUPAC Name |

5-(4-fluoro-3-phenylmethoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-14-7-6-13(16-9-18-11-20-16)8-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPWPXWMGJQSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=CN=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(Benzyloxy)-4-fluorophenyl)oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.